3-[(4-Nitrobenzoyl)amino]benzoic acid
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Description
“3-[(4-Nitrobenzoyl)amino]benzoic acid” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, the synthesis of 4-aminobenzoic acid esters of polyethylene glycol involves a simple Fischer esterification reaction . Another method involves the reduction of 2-(4-chloro-3-nitrobenzoyl)benzoic acid in a 5% NaOH aqueous solution in the presence of Raney nickel, Pd/Al2O3, and Pt/Al2O3 .
Molecular Structure Analysis
The molecular structure of “3-[(4-Nitrobenzoyl)amino]benzoic acid” can be represented by the SMILES string: c1cc(cc(c1)NC(=O)c2ccc(cc2)N+[O-])C(=O)O
. The InChI representation is InChI=1S/C14H10N2O5/c17-13(9-4-6-12(7-5-9)16(20)21)15-11-3-1-2-10(8-11)14(18)19/h1-8H,(H,15,17)(H,18,19)
.
Chemical Reactions Analysis
The chemical reactions involving similar compounds are diverse. For instance, nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .
Scientific Research Applications
Synthesis and Industrial Applications : "3-[(4-Nitrobenzoyl)amino]benzoic acid" is significant in organic chemistry for its use as an intermediate in the production of medicines and dyes. It is particularly important in the industrial production of azo dyes and certain medications, as well as being a raw material in creating pressure-sensitive replication materials. One notable application is in the synthesis of ketoprofen, an anti-inflammatory analgesic drug (Yin Qun, 2010).
Dopants in Polyaniline Synthesis : This compound, along with other substituted benzoic acids, has been used as a dopant in the synthesis of polyaniline, a conducting polymer. These doped polymers have significant applications in electronics due to their high conductivity and stability (C. A. Amarnath & S. Palaniappan, 2005).
Solid-State Chemistry and Crystallography : In solid-state chemistry, the compound has been used to investigate the formation of multi-component crystals with other chemicals like 4-phenylpyridine. This research provides insight into hydrogen bonding and proton transfer in molecular structures, which is crucial for the development of new materials and pharmaceuticals (C. C. Seaton, T. Munshi, Sara E. Williams, & I. Scowen, 2013).
Pharmaceutical Chemistry : The compound is also explored in the context of pharmaceutical chemistry, where its derivatives are studied for potential medical applications. For example, its interaction with other chemicals in the formation of esters and amino alcohols is of interest for developing new medicinal compounds (E. T. Golovin et al., 1970).
Molecular Liquids Research : Research into the solubility and transfer of molecular compounds like "3-[(4-Nitrobenzoyl)amino]benzoic acid" into various solvents contributes to our understanding of solute-solvent interactions, which is critical in fields like chemical engineering and materials science (Erin Hart et al., 2015).
properties
IUPAC Name |
3-[(4-nitrobenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-13(9-4-6-12(7-5-9)16(20)21)15-11-3-1-2-10(8-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDSLFZDAMVVMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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